Afegostat (isofagomine tartrate, CAS 169105-89-9) is a highly potent, active-site-directed pharmacological chaperone and competitive inhibitor of acid β-glucosidase (GCase). Procured primarily as a stabilized tartrate salt for enhanced aqueous solubility and consistent dosing in cellular assays, it is a critical benchmark compound for studying enzyme enhancement therapies in lysosomal storage disorders [1]. Unlike broad-spectrum iminosugars, Afegostat provides sub-micromolar affinity and exceptional thermal stabilization of GCase, making it the definitive reference standard for GCase folding and trafficking research [2].
Substituting Afegostat with alternative iminosugars (like Miglustat) or repurposed chaperones (like Ambroxol) fundamentally alters assay outcomes due to differences in binding affinity, off-target inhibition, and thermal stabilization capacity [1]. Miglustat exhibits severe off-target inhibition of intestinal disaccharidases, confounding in vivo metabolic readouts. Ambroxol, while a functional chaperone, binds GCase with significantly lower affinity and fails to provide the robust thermal shift necessary for rigorous in vitro structural stabilization studies [2]. Furthermore, utilizing the free base of isofagomine instead of the tartrate salt introduces solubility and pH-buffering variability in sensitive cellular assays.
Afegostat demonstrates exceptional binding affinity to GCase, significantly outperforming repurposed chaperones like Ambroxol. In comparative kinetic assays, isofagomine exhibits a Ki of approximately 0.02 µM (20 nM), whereas Ambroxol binds with a much weaker Ki of 10 µM [1]. This 500-fold difference in binding affinity allows researchers to utilize Afegostat at nanomolar concentrations, minimizing non-specific cellular toxicity while maximizing target engagement.
| Evidence Dimension | GCase Binding Affinity (Ki) |
| Target Compound Data | 0.02 µM (20 nM) |
| Comparator Or Baseline | Ambroxol (10 µM) |
| Quantified Difference | 500-fold higher affinity for Afegostat |
| Conditions | In vitro recombinant GCase kinetic assay |
Procuring Afegostat ensures high-affinity target engagement at nanomolar concentrations, preventing the off-target effects associated with high-dose micromolar alternatives.
A primary function of a pharmacological chaperone is to thermodynamically stabilize the target enzyme. Thermal shift assays (TSA) reveal that Afegostat induces a dramatic stabilization of wild-type GCase, shifting its melting temperature (ΔTm) by approximately 15 °C [1]. In contrast, Ambroxol exerts minimal to no significant stabilizing effect against thermal denaturation under identical in vitro conditions [2].
| Evidence Dimension | Shift in Melting Temperature (ΔTm) |
| Target Compound Data | ~15 °C increase in Tm |
| Comparator Or Baseline | Ambroxol (Minimal to no significant effect) |
| Quantified Difference | Afegostat provides a massive thermodynamic stabilization advantage |
| Conditions | Thermal shift assay (Sypro Orange) at pH 5.5 |
For structural biology and ER-trafficking models, Afegostat is strictly required to achieve the thermodynamic stabilization necessary to rescue severely misfolded GCase variants.
When selecting an iminosugar for in vivo or complex lysate assays, off-target inhibition of other glycosidases can confound results. Afegostat is highly selective for GCase and is a very weak inhibitor of intestinal disaccharidases like sucrase (IC50 > 500 µM). Conversely, the comparator iminosugar Miglustat (NB-DNJ) strongly inhibits sucrase with an IC50 of 0.43 µM, leading to severe gastrointestinal artifacts in animal models [1].
| Evidence Dimension | Sucrase Inhibition (IC50) |
| Target Compound Data | > 500 µM (Weak/No meaningful inhibition) |
| Comparator Or Baseline | Miglustat / NB-DNJ (0.43 µM) |
| Quantified Difference | >1000-fold greater selectivity for Afegostat against sucrase |
| Conditions | In vitro disaccharidase inhibition assay |
Researchers conducting in vivo metabolic or phenotypic studies must procure Afegostat to avoid the severe gastrointestinal and off-target artifacts inherent to Miglustat.
Afegostat is formulated as the tartrate salt (CAS 169105-89-9), which provides distinct handling advantages over isofagomine free base (CAS 119425-90-0). The tartrate salt ensures rapid, complete dissolution in aqueous buffers and culture media without requiring harsh organic solvents or manual pH adjustments that can denature sensitive recombinant enzymes or shock cultured patient fibroblasts [1].
| Evidence Dimension | Aqueous Assay Processability |
| Target Compound Data | Tartrate salt (High aqueous solubility, stable pH profile) |
| Comparator Or Baseline | Isofagomine free base (Variable dissolution, requires pH buffering) |
| Quantified Difference | Elimination of solvent-induced assay artifacts |
| Conditions | Preparation of standardized stock solutions for high-throughput screening |
Procuring the tartrate salt form guarantees lot-to-lot reproducibility and immediate aqueous compatibility for sensitive high-throughput screening pipelines.
Due to its exceptionally high binding affinity (Ki ~20 nM) and massive thermal shift (ΔTm ~15 °C), Afegostat is the definitive positive control for thermal denaturation assays and competitive binding screens seeking novel allosteric or active-site GCase chaperones [1].
Afegostat's lack of significant off-target inhibition against sucrase and isomaltase makes it the preferred pharmacological tool for long-term in vivo dosing in Parkinson's disease and Gaucher disease models, avoiding the gastrointestinal toxicity seen with Miglustat [2].
The robust thermodynamic stabilization provided by Afegostat allows researchers to lock highly unstable or heavily mutated GCase variants into a stable conformation, facilitating successful X-ray crystallography and cryo-EM structural determinations that are impossible with weaker binders like Ambroxol [3].